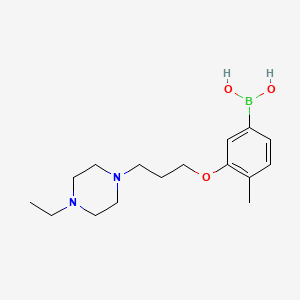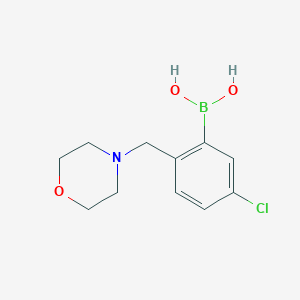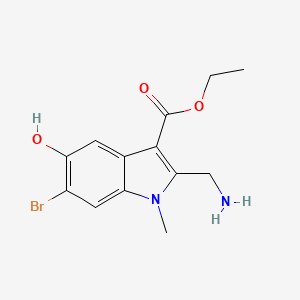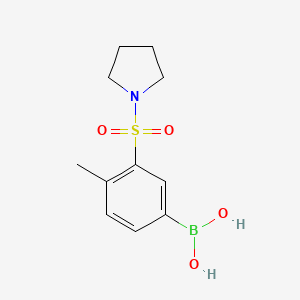
N1-(2-bromo-4-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine
Übersicht
Beschreibung
N1-(2-bromo-4-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine (TBMEDA) is a bidentate organobromine ligand that is widely used in the synthesis of organometallic compounds due to its ability to bind to transition metals, such as palladium and platinum. TBMEDA has been used in a variety of applications, including catalysis, electrochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
1. DNA Binding and Cytotoxicity Studies
N1-(2-bromo-4-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine has been explored in the context of fluorescent mixed ligand copper(II) complexes. These complexes show significant DNA binding abilities and demonstrate potential as cytotoxic drugs against breast cancer cells, outperforming cisplatin in certain cases (Jaividhya et al., 2015).
2. CO2 Capture Technology
This compound has been studied for its potential in CO2 capture technologies. It has shown promising results in terms of equilibrium solubility, kinetics, and reaction rates for CO2 absorption, making it a potential candidate for environmental applications (Zheng et al., 2020).
3. Nitric Oxide Sensing
Copper(II) complexes involving this compound have been developed as sensors for nitric oxide. These complexes exhibit a change in fluorescence intensity upon exposure to NO, suggesting their utility in detecting this biologically and environmentally significant gas (Kumar et al., 2013).
4. Development of Novel Ionic Liquids
This diamine has been used in the synthesis of new ionic liquids, which are being explored for their potential in various chemical processes. These include acting as catalysts in multicomponent reactions, highlighting the versatility of this compound in chemical synthesis (Zare et al., 2017).
5. Corrosion Inhibition
Research has been conducted on the use of ionic liquid based gemini cationic surfactants derived from this diamine as corrosion inhibitors for carbon steel in acidic environments. This application could be significant in industrial processes where corrosion is a major concern (Tawfik, 2016).
Eigenschaften
IUPAC Name |
N-[2-bromo-4-(trifluoromethyl)phenyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrF3N2/c1-17(2)6-5-16-10-4-3-8(7-9(10)12)11(13,14)15/h3-4,7,16H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVBJZPFQJJVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-bromo-4-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



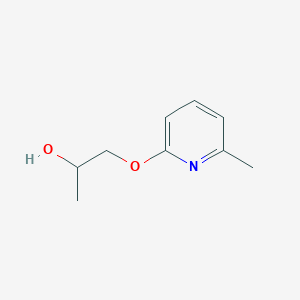
![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)


